5-(2-(Trifluoromethyl)phenyl)picolinic acid

Vue d'ensemble

Description

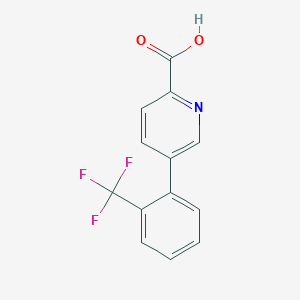

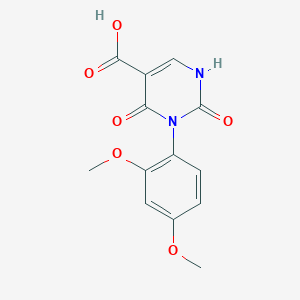

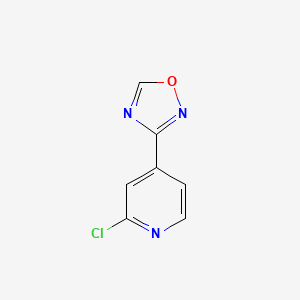

5-(2-(Trifluoromethyl)phenyl)picolinic acid is a chemical compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.2 g/mol. It is also known by its IUPAC name, 5-[2-(trifluoromethyl)phenyl]-2-pyridinecarboxylic acid .

Molecular Structure Analysis

The molecular structure of 5-(2-(Trifluoromethyl)phenyl)picolinic acid consists of a pyridine ring attached to a phenyl ring via a carboxylic acid group . The phenyl ring carries a trifluoromethyl group. Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current search results.Physical And Chemical Properties Analysis

5-(2-(Trifluoromethyl)phenyl)picolinic acid is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature.Applications De Recherche Scientifique

Photoreactive Labeling in Structural Biology

5-(2-(Trifluoromethyl)phenyl)picolinic acid, due to its structural uniqueness, can serve in photoreactive labeling techniques that are pivotal in understanding complex biological structures and interactions. In structural biology, photoreactive labeling allows for the precise mapping of ligand-receptor interactions, which is critical for drug development and understanding molecular dynamics. The trifluoromethyl group in particular enhances the reactivity and specificity of photoreactive probes, making derivatives of picolinic acid valuable tools for these applications. This method involves the incorporation of photoreactive groups into molecules of interest, which upon exposure to light, form covalent bonds with their biological targets, thereby facilitating the identification of interaction sites (Vodovozova, 2007).

Antioxidant Activity and Health Benefits

Compounds structurally related to 5-(2-(Trifluoromethyl)phenyl)picolinic acid, particularly those with picolinic acid as part of their structure, exhibit significant antioxidant properties. These antioxidant capabilities are crucial in combating oxidative stress in the body, which is a major factor in the development of chronic diseases such as cancer, diabetes, and cardiovascular disorders. For instance, derivatives of picolinic acid have been studied for their ability to scavenge free radicals and protect cellular components from oxidative damage, thereby highlighting their potential in the prevention and management of oxidative stress-related conditions (Ilyasov et al., 2020).

Role in Nutraceuticals and Food Additives

Chlorogenic acid, a compound related to 5-(2-(Trifluoromethyl)phenyl)picolinic acid in its bioactivity profile, demonstrates the dual role of certain picolinic acid derivatives as both food additives and nutraceuticals. These compounds can provide health benefits beyond their nutritional value, including anti-inflammatory, antidiabetic, and hepatoprotective effects. As food additives, they offer antimicrobial and antioxidant properties that can enhance food preservation and safety. This dual functionality underscores the potential of picolinic acid derivatives in improving food quality and human health (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Chemical Synthesis and Organic Chemistry

The trifluoromethyl group in 5-(2-(Trifluoromethyl)phenyl)picolinic acid enhances its reactivity and selectivity in chemical syntheses, making it an attractive building block in organic chemistry. This property is particularly relevant in the development of new synthetic methodologies and the creation of novel compounds with potential pharmacological activities. The ability to control regiochemistry and reactivity in radical cyclizations, for example, is crucial for synthesizing complex molecules with precise structural configurations, which is fundamental in the discovery of new drugs and materials (Ishibashi & Tamura, 2004).

Safety And Hazards

Propriétés

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-11(12(18)19)17-7-8/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOFIVFIIQGFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680771 | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-(Trifluoromethyl)phenyl)picolinic acid | |

CAS RN |

1158763-52-0 | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)

![3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1425021.png)

![4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1425022.png)

![[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1425028.png)

![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)